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Compound of Interest

Compound Name: Elacestrant

Cat. No.: B1663853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is

rapidly evolving with the advent of oral Selective Estrogen Receptor Degraders (SERDs).

These agents offer the potential for improved convenience and efficacy over the intramuscular

administration of fulvestrant, the first-in-class SERD. This guide provides a detailed comparison

of the pharmacokinetic profiles of elacestrant, the first FDA-approved oral SERD, and other

oral SERDs in clinical development, supported by available experimental data.

Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for elacestrant and other

prominent oral SERDs. These parameters are crucial for understanding the absorption,

distribution, metabolism, and excretion (ADME) of these drugs, which in turn influence their

dosing regimens and potential for drug-drug interactions.
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Parameter
Elacestrant
(ORSERDU
®)

Fulvestrant
(Faslodex®)

Amcenestra
nt

Giredestran
t

Camizestra
nt

Administratio

n
Oral Intramuscular Oral Oral Oral

Bioavailability ~10%[1][2]

Low (not

orally

bioavailable)

[3][4]

Favorable

profile, no

food effect

noted

Orally

bioavailable[5

]

Profile

supports

once-daily

dosing[6]

Tmax (hours) 1 - 4[1]

Median 7

days (range

2-19 days)[7]

[8]

~3 1.75 - 3.13[9] ~2 - 4[6]

Half-life

(hours)
30 - 50[1]

40 - 50

days[8]
Not specified 25.8 - 43.0[9] 20 - 23[6]

Cmax

(ng/mL)

119 (at 345

mg once daily

steady state)

[1]

8.2 (single

250 mg dose)

[7]

Linearly

increases up

to 600 mg

Dose-

proportional

increase[9]

Not specified

Metabolism

Primarily

CYP3A4;

minor roles

for CYP2A6

and

CYP2C9[1]

Similar to

endogenous

steroids,

CYP3A4 may

be involved[8]

Moderate

CYP3A4

induction

effect[10]

Primarily

UGT1A4[5]
Not specified

Elimination

Primarily

feces (~82%),

minor in urine

(~7.5%)[1]

Almost

entirely via

feces[8]

Not specified

Primarily

feces (20%

as parent

drug) and

urine (1.9%

as parent

drug)[5]

Not specified
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Protein

Binding
>99%[1] 99%[8] Not specified Not specified Not specified

Experimental Protocols
Detailed experimental methodologies are critical for the interpretation and replication of

pharmacokinetic data. While specific protocols vary between studies, the following outlines a

general approach for a first-in-human, Phase 1 clinical trial to evaluate the pharmacokinetics of

an oral SERD.

Study Design: A typical Phase 1 study is a dose-escalation trial conducted in a small cohort of

healthy postmenopausal women or patients with advanced ER+ breast cancer.[2][11] The

study may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to

assess the safety, tolerability, and pharmacokinetic profile of the investigational drug.[2][11]

Drug Administration: The oral SERD is administered as capsules or tablets at escalating dose

levels.[2] In some studies, the effect of food on drug absorption is also evaluated by

administering the drug under both fasted and fed conditions.[12]

Sample Collection: Serial blood samples are collected at predefined time points before and

after drug administration to characterize the plasma concentration-time profile of the drug.[11]

For example, samples might be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and

96 hours post-dose. In MAD cohorts, trough concentrations are often measured before each

dose to assess drug accumulation.

Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are

quantified using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and

specificity to accurately measure drug levels in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key

pharmacokinetic parameters from the plasma concentration-time data. These parameters

include:

Cmax: Maximum observed plasma concentration.
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Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time,

adjusted for bioavailability.

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to

contain the total amount of an administered drug at the same concentration that it is

observed in the blood plasma, adjusted for bioavailability.

Visualizations
Signaling Pathway
The diagram below illustrates the mechanism of action of Selective Estrogen Receptor

Degraders (SERDs). By binding to the estrogen receptor (ER), SERDs induce a conformational

change that marks the receptor for ubiquitination and subsequent degradation by the

proteasome.[13][14] This leads to a reduction in ER levels and downstream signaling,

ultimately inhibiting the growth of ER-positive breast cancer cells.[1][15]
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Mechanism of Action of Oral SERDs

Experimental Workflow
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an oral

SERD. This process begins with patient screening and enrollment, followed by drug

administration and serial blood sampling. The collected samples are then analyzed to

determine drug concentrations, which are subsequently used for pharmacokinetic modeling

and analysis.
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Clinical Pharmacokinetic Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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elacestrant-and-other-oral-serds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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